molecular formula C18H17N7O B2492278 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034522-31-9

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2492278
CAS No.: 2034522-31-9
M. Wt: 347.382
InChI Key: HORVGOQIHYYATI-UHFFFAOYSA-N
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Description

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK) https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8946967/ . It functions by irreversibly binding to a cysteine residue (Cys481) in the BTK active site, leading to sustained suppression of B-cell receptor (BCR) signaling pathways https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00970 . This mechanism is critical for the proliferation and survival of malignant B-cells, making this compound a valuable tool for investigating the pathogenesis of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia https://www.nature.com/articles/s41408-021-00406-6 . Its research utility extends to in vitro and in vivo models for evaluating the downstream effects of BTK inhibition, including induction of apoptosis, inhibition of cell migration, and disruption of tumor microenvironment survival signals https://ashpublications.org/blood/article/126/23/1732/93304/Targeting-BTK-with-Ibrutinib-in-Relapsed . Researchers utilize this compound to dissect the role of BTK in autoimmune and inflammatory diseases, providing critical insights for developing novel targeted therapies.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O/c1-24-11-14(10-21-24)18-13(5-4-8-19-18)9-20-17(26)12-25-16-7-3-2-6-15(16)22-23-25/h2-8,10-11H,9,12H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORVGOQIHYYATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the benzo[d][1,2,3]triazole moiety and subsequent coupling with the 1-methyl-1H-pyrazole derivative. The reaction conditions often include the use of coupling agents such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) and DMAP (4-Dimethylaminopyridine) to facilitate the formation of amide bonds.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds containing the triazole ring have shown effectiveness against various bacterial strains and fungi. The biological activity is often assessed using Minimum Inhibitory Concentration (MIC) assays.

CompoundMIC (µg/mL)Target Organism
Triazole Derivative A15Staphylococcus aureus
Triazole Derivative B20Escherichia coli
Triazole Derivative C10Candida albicans

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that certain analogs can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation.

Case Study:
In a study involving human breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of 25 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin, which had an IC50 of 15 µM.

Neuroprotective Effects

Another area of interest is the neuroprotective activity of triazole derivatives. Some studies suggest that these compounds can inhibit acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases such as Alzheimer's.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural components:

  • Triazole Ring: Essential for antimicrobial and anticancer activities.
  • Aromatic Substituents: Influence lipophilicity and cellular uptake.
  • Amide Linkage: Critical for binding interactions with biological targets.

Research has shown that modifications on the pyridine or pyrazole rings can enhance potency and selectivity against specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s benzotriazole-acetamide-pyridine scaffold is distinct from analogs such as:

  • N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides (28–32) : Feature benzimidazole cores instead of benzotriazole, with variable pyrazole/triazole substitutions influencing solubility and hydrogen-bonding capacity .
  • N-[(1,4-Diphenyl-1H-pyrazol-3-yl)(2-hydroxynaphthalen-1-yl)methyl]acetamide : Incorporates a naphthol group, increasing hydrophobicity and steric bulk compared to the target compound .

Spectroscopic and Analytical Data

  • IR Spectroscopy :
    • Target compound (inferred): Expected N-H (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) stretches, consistent with acetamide groups .
    • Compound 2e: Exhibits N-H (3320 cm⁻¹) and C=O (1665 cm⁻¹), confirming amide bond formation .
  • NMR Spectroscopy :
    • Benzimidazole derivatives (e.g., 30): Pyrazole protons resonate at δ 6.8–7.2 ppm, while benzimidazole NH appears at δ 12.5 ppm .
    • Compound 2e: Pyridyl protons appear as multiplets at δ 8.2–8.6 ppm, distinct from the target compound’s pyridin-3-ylmethyl group .

Functional Group Impact on Properties

  • Benzotriazole vs. Benzimidazole : Benzimidazole derivatives (28–32) exhibit higher melting points (~180–220°C) due to enhanced hydrogen bonding, whereas triazole/benzotriazole analogs (e.g., 2e) show lower thermal stability (melting points ~165–167°C) .
  • Pyrazole Substitution : Methylpyrazole in the target compound may improve metabolic stability compared to unsubstituted pyrazoles in other analogs .

Research Findings and Implications

  • Synthetic Efficiency : Microwave synthesis (used for 2e) offers rapid access to triazole-containing analogs but requires optimization for yield improvement .
  • Structural-Activity Relationships (SAR) : The benzotriazole-pyridine scaffold in the target compound may favor kinase inhibition, analogous to imatinib-like compounds, though biological data are needed for validation .
  • Catalyst Influence : NaHSO4-SiO2 in naphthol-containing analogs demonstrates efficient acid catalysis for condensation reactions, suggesting applicability to other acetamide syntheses .

Q & A

Q. Example Workflow :

Optimize molecular geometry with DFT (B3LYP/6-31G*).

Simulate reaction trajectories to identify intermediates.

Validate predictions with small-scale experiments .

How to design derivatives of this compound to enhance selectivity for kinase targets while minimizing off-target effects?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Core Modifications : Replace benzotriazole with indazole to alter hydrogen-bonding interactions .
    • Side Chain Engineering : Introduce sulfonyl groups (e.g., -SO2CH3) to improve solubility and target binding .
  • In Silico Docking : Use AutoDock or Schrödinger to screen derivatives against kinase active sites .
  • Pharmacokinetic Profiling : Assess metabolic stability via hepatic microsome assays and CYP450 inhibition screening .

Case Study : A derivative with a 4-methylpyridinyl group showed 3x higher selectivity for EGFR over HER2 in MD simulations .

What experimental approaches can resolve mechanistic contradictions in the compound’s oxidation/reduction behavior?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Trapping Intermediates : Use low-temperature NMR (-40°C) to isolate and characterize short-lived species (e.g., nitrenes in oxidation) .
  • Comparative Redox Studies : Test oxidizing agents (H2O2, KMnO4) and reducing agents (NaBH4, LiAlH4) under inert atmospheres to minimize side reactions .

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